NIN1 protein - 148175-55-7

NIN1 protein

Catalog Number: EVT-1518217
CAS Number: 148175-55-7
Molecular Formula: C7H13N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NIN1 protein, also known as the NIN1-like protein, is a significant component of various cellular processes, particularly those related to protein synthesis and regulation. It is primarily involved in the response to stress and the regulation of cell cycle progression. The NIN1 protein has been studied extensively in different organisms, providing insights into its functional roles and mechanisms.

Source

NIN1 protein is derived from multiple sources, including plants, animals, and microorganisms. Its expression can be influenced by various factors such as environmental stressors, developmental cues, and cellular signaling pathways.

Classification

NIN1 protein belongs to a class of proteins that are involved in proteolysis and protein homeostasis. It is often classified under the ubiquitin-proteasome system due to its role in tagging proteins for degradation, thus regulating protein levels within the cell.

Synthesis Analysis

Methods

The synthesis of NIN1 protein can be analyzed through several advanced techniques:

  • Mass Spectrometry: This method allows for the identification and quantification of newly synthesized proteins. Techniques such as quantitative O-propargyl-puromycin tagging have been developed to study rapid changes in protein synthesis, enabling researchers to monitor NIN1 levels in response to various stimuli .
  • Metabolic Labeling: Utilizing non-canonical amino acids like homopropargylglycine allows for the tracking of newly synthesized proteins through click chemistry methods .

Technical Details

The synthesis process involves transcription of the corresponding gene followed by translation into the NIN1 protein. Ribosome profiling techniques can also be employed to understand translation dynamics and rates specific to NIN1 .

Molecular Structure Analysis

Structure

The molecular structure of NIN1 protein is characterized by specific domains that facilitate its interaction with other proteins and substrates. Structural studies often utilize techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these details.

Data

Data from structural analyses indicate that NIN1 has a defined three-dimensional conformation that is crucial for its functional interactions within the cell. These structural features are essential for its role in mediating stress responses and regulating cellular functions.

Chemical Reactions Analysis

Reactions

NIN1 protein participates in several biochemical reactions within the cell:

  • Ubiquitination: This process involves the attachment of ubiquitin molecules to target proteins, marking them for degradation via the proteasome pathway. NIN1 plays a role in this tagging process, influencing protein turnover .
  • Protein-Protein Interactions: NIN1 engages in various interactions with other proteins, which can modulate its activity and stability.

Technical Details

The chemical reactions involving NIN1 can be studied using techniques such as co-immunoprecipitation and mass spectrometry to identify interacting partners and characterize their functional implications.

Mechanism of Action

Process

NIN1 exerts its effects primarily through its involvement in the ubiquitin-proteasome system. It facilitates the recognition and degradation of misfolded or damaged proteins, thereby maintaining cellular homeostasis.

Data

Physical and Chemical Properties Analysis

Physical Properties

NIN1 protein exhibits typical physical properties associated with globular proteins, including solubility in aqueous solutions and stability under physiological conditions.

Chemical Properties

The chemical properties of NIN1 include:

  • Isoelectric Point: This property affects its solubility and interaction with other biomolecules.
  • Stability: NIN1's stability can be influenced by post-translational modifications such as phosphorylation or ubiquitination.

Relevant data from studies show that these properties are crucial for its function within cellular environments .

Applications

Scientific Uses

NIN1 protein has several applications in scientific research:

  • Cellular Stress Studies: Understanding how NIN1 responds to stress can provide insights into cellular resilience mechanisms.
  • Cancer Research: Given its role in regulating cell cycle progression, NIN1 may be implicated in cancer biology, making it a potential target for therapeutic interventions.
  • Protein Quality Control: Investigating NIN1's function can enhance our understanding of proteostasis and related disorders.
Introduction to NIN1 Protein

NIN1 (NODULE INCEPTION 1) belongs to the NIN-like protein (NLP) family of plant-specific transcription factors that govern nitrogen-responsive gene networks. These proteins serve as master regulators of nitrate signaling, modulating processes from nutrient assimilation to symbiotic nodulation. The NIN/NLP family bridges nitrogen availability with developmental plasticity, enabling plants to adapt to fluctuating soil environments. Studies across legumes, cereals, and algae confirm their evolutionary conservation and functional diversification, positioning NIN1 as a central node in plant nitrogen use efficiency (NUE) and ecological adaptation [1] [7] [10].

Historical Discovery and Nomenclature of NIN1

Initial Identification in Legumes

NIN1 was first characterized in Lotus japonicus through forward genetic screens for symbiotic mutants. The nin mutant exhibited arrested nodule development, preventing infection thread formation and rhizobial colonization. This established NIN1 as a non-redundant regulator of legume-rhizobia symbiosis (Schauser et al., 1999). The gene name "NODULE INCEPTION" (abbreviated NIN) reflects this phenotype [3] [7].

Expansion of the Gene Family

Genome sequencing later revealed NIN is part of a larger family:

  • Arabidopsis harbors 9 NLP genes (AtNLP1-9)
  • Rice contains 3–6 NLP homologs (OsNLP1-6)
  • Medicago truncatula has 6 members (MtNIN/MtNLP1-5)

Nomenclature follows a species-specific prefix (e.g., LjNIN for Lotus japonicus, AtNLP7 for Arabidopsis thaliana). NIN1 refers specifically to the symbiosis-specific clade in nodulating plants, while NLPs denote broader nitrate-responsive homologs. This classification reconciles functional divergence with structural conservation [1] [3] [10].

Functional Reclassification

Despite its symbiotic role, NIN1 shares key domains with nitrate-activated NLPs:

  • A nitrate-responsive domain (NRD)
  • A DNA-binding RWP-RK domain
  • A protein-interaction PB1 domain

Consequently, NIN1 is now classified as a specialized NLP subfamily member, with "NIN-like proteins" (NLPs) encompassing all homologs [1] [7].

Table 1: Nomenclature of NIN/NLP Proteins Across Species

SpeciesGene NameSystematic IDKey Functions
Lotus japonicusLjNINN/ANodule initiation, symbiosis
Arabidopsis thalianaAtNLP7AT4G24020Nitrate sensing, PNR activation
Oryza sativaOsNLP4LOC_Os04g51030Nitrogen use efficiency, yield
Medicago truncatulaMtNINMedtr2g006870Nodulation, nitrate inhibition

Structural and Functional Classification of NIN1 Across Species

Conserved Domain Architecture

NIN1 and NLP proteins share a tripartite domain structure:

  • N-terminal Nitrate Response Domain (NRD): Contains a conserved serine residue (e.g., Ser205 in AtNLP7) phosphorylated in response to nitrate. This domain acts as a nitrate sensor, inducing conformational changes that activate nuclear transcription [7] [10].
  • Central RWP-RK Domain: A plant-specific DNA-binding motif recognizing "A[G/C]TCA" cis-elements in nitrate-responsive genes (e.g., NIR1, NIA1). Secondary structure predictions confirm helix-turn-helix folding essential for DNA interaction [1] [3].
  • C-terminal PB1 Domain: A protein interaction module with type I/II topology. Key residues (K867, D909/D911/E913/D922 in AtNLP7) mediate homo-oligomerization via electrostatic contacts. SAXS and mutagenesis confirm PB1 dimerization is critical for transcriptional activation [2] [7].

Table 2: Functional Domains of NIN1/NLP Proteins

DomainKey FeaturesFunctional Role
N-terminal NRDContains phosphorylatable Ser205; nitrate-sensitiveNitrate sensing, nuclear retention
RWP-RK"RWP-RK" motif; helix-turn-helix DNA-binding foldBinds NREs (nitrate-responsive elements) in DNA
PB1OPCA motif; type I/II β-grasp foldHomo- and hetero-oligomerization

Species-Specific Functional Diversification

  • Legumes (LjNIN/MtNIN):
  • Orchestrate nodule organogenesis via cytokinin signaling
  • Integrate nitrate inhibition: High nitrate dissociates NIN-RWP-RK binding to symbiosis genes (ENOD, NFR) [10]
  • Arabidopsis (AtNLP7):
  • Master regulator of the primary nitrate response (PNR): Activates >80% of nitrate-induced genes
  • Mediates nitrate-promoted seed germination via CYP707A2 repression
  • Couples nitrate signaling with drought tolerance in guard cells [7] [10]
  • Rice (OsNLP4):
  • Overexpression boosts nitrogen use efficiency (NUE) by 30% and grain yield
  • Binds promoters of ammonium transporters (AMT) and glutamine synthetase (GS2) [10]

Structural Determinants of Functional Divergence

While PB1 domains are ubiquitous across NLPs, electrostatic surface variations alter interaction specificity:

  • AtNLP7 PB1 forms homodimers via K867-D909/D911
  • LjNIN PB1 preferentially heterodimerizes with symbiosis kinases (e.g., SYMBIOSIS RECEPTOR KINASE)This explains functional specialization: NIN1 prioritizes protein interactions for symbiosis, while AtNLP7 emphasizes DNA binding for nitrate response [2] [7].

Evolutionary Significance of NIN1 Homologs

Origin and Phylogenetic Diversification

Comprehensive phylogenies of 587 NLP proteins from 74 plant species reveal:

  • Basal lineages: NLP orthologs in Micromonas (green algae) lack PB1 domains, suggesting RWP-RK predates land plants.
  • Bryophytes: Marchantia polymorpha NLP contains a primitive PB1, indicating domain fusion occurred ~450–500 MYA during terrestrial colonization.
  • Lycophytes to angiosperms: Gene duplications generated three clades:
  • Group 1: Nodulation-specialized NLPs (e.g., LjNIN)
  • Group 2: Germination-promoting NLPs (e.g., AtNLP8/9)
  • Group 3: Nitrate-sensing NLPs (e.g., AtNLP6/7) [1] [2]

Table 3: Evolutionary History of NIN/NLP Gene Family

Evolutionary EventLineageFunctional Consequence
RWP-RK domain emergenceGreen algae (e.g., Micromonas)Primordial nitrate response
PB1 domain fusionBryophytes (e.g., Marchantia)Protein oligomerization capability
Whole-genome duplicationsAngiospermsSubfunctionalization into 3 NLP clades
Lineage-specific duplicationLegumesNodulation-specific NIN subfamily expansion

Mechanisms of Functional Innovation

  • Whole-genome duplications (WGD): Arabidopsis NLP family expanded via α/β WGD events, while Helianthus annuus (sunflower) retains 31 NLPs due to recent WGD [1].
  • Subfunctionalization:
  • Ancestral NLP likely activated nitrate assimilation genes
  • Post-WGD, Group 1 NLPs (e.g., LjNIN) co-opted nodulation via mutations in RWP-RK DNA-binding specificity
  • Fold-switching adaptation: Bacterial response regulators show α-helix/β-sheet interconversion in DNA-binding domains. Analogous transitions may explain DNA-binding versatility in NLPs [5].

Conservation vs. Innovation in Key Residues

  • Ultra-conserved: RWP-RK motif (100% identity) maintains DNA-binding specificity.
  • Semi-conserved: PB1 OPCA motifs show clade-specific charge distributions:
  • Group 1 (LjNIN): Acidic OPCA favors heterodimerization
  • Group 3 (AtNLP7): Basic OPCA enables homodimerization
  • Neofunctionalized: N-terminal phosphorylation sites (e.g., Ser205) evolved in angiosperms to integrate Ca²⁺-CPK signaling [1] [2] [10].

Properties

CAS Number

148175-55-7

Product Name

NIN1 protein

Molecular Formula

C7H13N3O2

Synonyms

NIN1 protein

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